molecular formula C8H7FN2O B11918533 7-fluoro-3-methoxy-1H-indazole

7-fluoro-3-methoxy-1H-indazole

Cat. No.: B11918533
M. Wt: 166.15 g/mol
InChI Key: CYLRMIWYRZQKAP-UHFFFAOYSA-N
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Description

7-fluoro-3-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-fluoroaniline with methoxyacetyl chloride followed by cyclization with hydrazine can yield this compound. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-methoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-fluoro-3-methoxy-1H-indazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-3-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound of 7-fluoro-3-methoxy-1H-indazole, known for its wide range of biological activities.

    3-methoxy-1H-indazole: Similar to this compound but lacks the fluorine atom.

    7-fluoro-1H-indazole: Similar to this compound but lacks the methoxy group.

Uniqueness

The presence of both fluorine and methoxy groups in this compound enhances its chemical stability and biological activity compared to its analogs. These functional groups can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a unique and valuable compound for research and development .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

7-fluoro-3-methoxy-1H-indazole

InChI

InChI=1S/C8H7FN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

CYLRMIWYRZQKAP-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=CC=C2F

Origin of Product

United States

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